Although the specific synthesis of “N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea” is not described in the provided papers, thiourea derivatives are generally synthesized by reacting amines with isothiocyanates []. The reaction conditions can vary depending on the specific reagents and desired products.
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: